![molecular formula C13H15ClFNO3S B2584190 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone CAS No. 2411253-53-5](/img/structure/B2584190.png)
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone is a chemical compound that belongs to the class of piperidine sulfonamide derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain receptors such as the NMDA receptor, which is involved in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by regulating the expression of specific genes. In inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, this compound enhances synaptic plasticity and improves cognitive function by regulating the activity of specific receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for the study of 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future studies should focus on determining the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone involves the reaction of 4-(4-fluorophenyl)sulfonylpiperidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using chromatography techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to improve cognitive function by enhancing synaptic plasticity.
Propiedades
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO3S/c14-9-13(17)16-7-5-12(6-8-16)20(18,19)11-3-1-10(15)2-4-11/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRPQXQVWOEDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

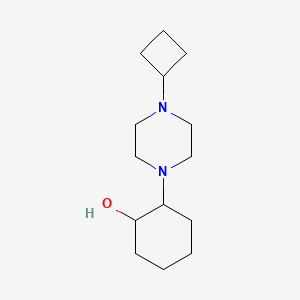
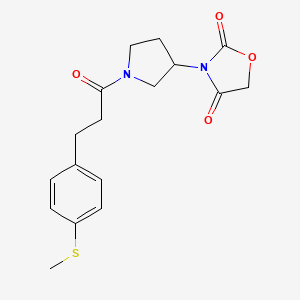
![Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2584109.png)
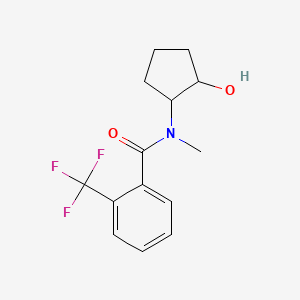

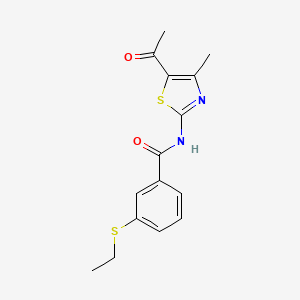



![4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2584120.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2584123.png)
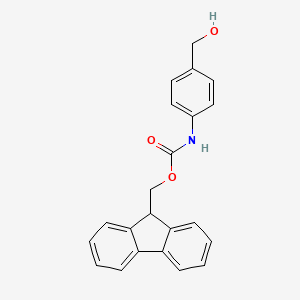
![Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2584128.png)
![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2584129.png)